N-(2-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-nitrobenzamide
Overview
Description
N-(2-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-nitrobenzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorobenzyl group, a dioxooctahydroisoindole moiety, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-nitrobenzamide typically involves a multi-step process:
Formation of the Isoindole Moiety: The starting material, phthalic anhydride, undergoes a reaction with an amine to form the isoindole structure.
Introduction of the Chlorobenzyl Group: The isoindole intermediate is then reacted with 2-chlorobenzyl chloride under basic conditions to introduce the chlorobenzyl group.
Formation of the Nitrobenzamide Group: Finally, the compound is reacted with 4-nitrobenzoyl chloride in the presence of a base to form the nitrobenzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-(2-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(2-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5/c23-19-8-4-1-5-15(19)13-24(20(27)14-9-11-16(12-10-14)26(30)31)25-21(28)17-6-2-3-7-18(17)22(25)29/h1,4-5,8-12,17-18H,2-3,6-7,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCSVBBEXILQTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)N(CC3=CC=CC=C3Cl)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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